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molecular formula C9H13N3O3S B8513707 2-(1-Methyl-2-((thiophen-2-ylmethyl)carbamoyl)hydrazinyl)acetic acid

2-(1-Methyl-2-((thiophen-2-ylmethyl)carbamoyl)hydrazinyl)acetic acid

Cat. No. B8513707
M. Wt: 243.29 g/mol
InChI Key: YLWRDCXQZACSAJ-UHFFFAOYSA-N
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Patent
US09193734B2

Procedure details

According to the procedure described in the synthesis method of Compound VI-2 with the modification that the reaction was carried out for 2 hours, ethyl 2-(1-methyl-2-(thiophen-2-ylmethylcarbamoyl)hydrazinyl)acetate (Compound V-13) 1.38 g (5.1 mmol) was reacted with lithium hydroxide monohydrate 426 mg (10.1 mmol) to obtain the title compound 1.0 g (82%).
Name
ethyl 2-(1-methyl-2-(thiophen-2-ylmethylcarbamoyl)hydrazinyl)acetate
Quantity
1.38 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
426 mg
Type
reactant
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:13][C:14]([O:16]CC)=[O:15])[NH:3][C:4](=[O:12])[NH:5][CH2:6][C:7]1[S:8][CH:9]=[CH:10][CH:11]=1.O.[OH-].[Li+]>>[CH3:1][N:2]([CH2:13][C:14]([OH:16])=[O:15])[NH:3][C:4](=[O:12])[NH:5][CH2:6][C:7]1[S:8][CH:9]=[CH:10][CH:11]=1 |f:1.2.3|

Inputs

Step One
Name
ethyl 2-(1-methyl-2-(thiophen-2-ylmethylcarbamoyl)hydrazinyl)acetate
Quantity
1.38 g
Type
reactant
Smiles
CN(NC(NCC=1SC=CC1)=O)CC(=O)OCC
Name
lithium hydroxide monohydrate
Quantity
426 mg
Type
reactant
Smiles
O.[OH-].[Li+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
described in the synthesis method of Compound VI-2 with the modification that the reaction

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN(NC(NCC=1SC=CC1)=O)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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